Polyporic acid

Catalog No.
S588048
CAS No.
548-59-4
M.F
C18H12O4
M. Wt
292.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Polyporic acid

CAS Number

548-59-4

Product Name

Polyporic acid

IUPAC Name

2,5-dihydroxy-3,6-diphenylcyclohexa-2,5-diene-1,4-dione

Molecular Formula

C18H12O4

Molecular Weight

292.3 g/mol

InChI

InChI=1S/C18H12O4/c19-15-13(11-7-3-1-4-8-11)16(20)18(22)14(17(15)21)12-9-5-2-6-10-12/h1-10,19,22H

InChI Key

HZKFHDXTSAYOSN-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C(C(=O)C(=C(C2=O)O)C3=CC=CC=C3)O

Synonyms

2,5-dihydroxy-3,6-diphenyl-1,4-benzoquinone, polyporic acid

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)C(=C(C2=O)O)C3=CC=CC=C3)O

The exact mass of the compound Polyporic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 44175. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Polyporic acid is a naturally occurring dihydroxy-p-terphenylquinone, a polyketide metabolite primarily isolated from fungi. It serves as a fundamental molecular scaffold in biosynthetic pathways leading to a variety of other fungal pigments and bioactive compounds. Its core value in procurement stems from its well-defined chemical structure, which provides specific, reproducible activity as both an enzyme inhibitor and a versatile precursor for chemical synthesis in materials science and medicinal chemistry.

Substituting polyporic acid with its close biosynthetic analog, atromentin, or with crude fungal extracts is unreliable for targeted applications. Minor structural changes, such as the additional hydroxyl groups in atromentin, can lead to a dramatic loss of specific biological activity; for example, atromentin is over 75 times less potent as an inhibitor of the enzyme Indoleamine 2,3-dioxygenase (IDO1). Furthermore, crude extracts lack the defined electrochemical properties and precise pH-dependent color transitions of pure polyporic acid, making them unsuitable for synthesizing reproducible redox-active materials or developing quantitative assays where specific pKa values are critical.

High-Potency, Selective Inhibition of Indoleamine 2,3-dioxygenase (IDO1)

In a direct comparison of inhibitory activity against the immunosuppressive enzyme IDO1, pure polyporic acid demonstrated potent inhibition with an IC50 value of 1.32 µM. In contrast, its close structural analog and common co-metabolite, atromentin, was essentially inactive, with an IC50 value greater than 100 µM.

Evidence DimensionEnzyme Inhibition (IC50)
Target Compound Data1.32 µM
Comparator Or BaselineAtromentin: >100 µM
Quantified Difference>75-fold more potent than Atromentin
ConditionsIn vitro human Indoleamine 2,3-dioxygenase (IDO1) enzyme assay.

This demonstrates that for research targeting IDO1, polyporic acid provides specific, high-potency activity that is completely lost in its closest natural analog, making purity and correct compound selection critical.

Precursor Suitability: Defined Redox Potential for Specialty Polymer Synthesis

Polyporic acid serves as a bio-derived monomer for synthesizing redox-active polymers of intrinsic microporosity (PIMs). Its defined terphenylquinone structure provides a specific and reproducible redox potential, which is essential for the performance of the resulting polymer in electrochemical applications. This level of structural and electrochemical definition is impossible to achieve using crude fungal extracts or analogs with different substitution patterns, which would yield polymers with unpredictable and inferior properties.

Evidence DimensionSuitability as a Monomer
Target Compound DataUsed to synthesize a well-defined, redox-active triptycene-based polymer.
Comparator Or BaselineCrude fungal extracts or other analogs: Unsuitable due to undefined structure, impurities, and variable redox potentials.
Quantified DifferenceEnables synthesis of a defined polymer vs. an undefined, non-performant material.
ConditionsSynthesis of polymers of intrinsic microporosity (PIMs) for potential use in energy storage.

For materials science applications, procuring pure polyporic acid is essential for achieving batch-to-batch reproducibility and targeted electrochemical performance in functional polymers.

Precise, Two-Stage Colorimetric Response for pH Sensing

Polyporic acid functions as a diprotic acid, exhibiting two distinct and well-defined acid dissociation constants: pKa1 = 4.44 and pKa2 = 6.63. These values correspond to sharp, visible color transitions from yellow (pH < 4.4) to reddish-purple (pH between 4.4 and 6.6) and finally to deep violet (pH > 6.6). This contrasts sharply with the indistinct, broad color changes observed with crude fungal pigment extracts.

Evidence DimensionAcid Dissociation Constants (pKa)
Target Compound DatapKa1 = 4.44; pKa2 = 6.63
Comparator Or BaselineCrude fungal extracts: Undefined, broad pH transition range.
Quantified DifferenceProvides two sharp, predictable colorimetric transitions at specific pH points.
ConditionsAqueous solution, spectrophotometric determination.

This precise, two-stage pH-dependent color change makes polyporic acid a valuable candidate for developing specific optical pH sensors and assays, a function that cannot be reliably performed by undefined mixtures.

Target-Specific Inhibitor Screening Programs

For researchers in oncology and immunology who require a potent and selective inhibitor of Indoleamine 2,3-dioxygenase (IDO1). Using pure polyporic acid ensures that observed effects are due to specific IDO1 inhibition and not confounded by the negligible activity of analogs like atromentin.

Development of Bio-Derived Redox-Active Polymers

For materials scientists synthesizing functional polymers for energy storage or electrochromic devices. Polyporic acid's defined structure and redox potential are critical for creating materials with predictable, reproducible performance, which is unachievable with impure or structurally varied starting materials.

Formulation of Optical pH Sensors and Quantitative Assays

For analytical chemists and assay developers creating systems that require clear visual indication at specific pH values. The two distinct pKa values of polyporic acid allow for the design of sensors that respond reliably in the mildly acidic to neutral pH ranges (pH 4.4 and 6.6).

XLogP3

3

Other CAS

548-59-4

Wikipedia

Polyporic acid

Dates

Last modified: 02-18-2024

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